Benzoic acid;octane-1,8-diol
Description
Structure
2D Structure
Properties
CAS No. |
114078-80-7 |
|---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
benzoic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.2C7H6O2/c9-7-5-3-1-2-4-6-8-10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-8H2;2*1-5H,(H,8,9) |
InChI Key |
KMHAJDXLMMAZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCO)CCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoic Acid;octane 1,8 Diol Esters
Esterification Protocols for Octane-1,8-diol Benzoates
The reaction between benzoic acid and octane-1,8-diol can yield two primary products: the monoester, 8-hydroxyoctyl benzoate (B1203000), and the diester, octane-1,8-diyl dibenzoate. The control over the formation of these products is a critical aspect of the synthetic strategy.
Direct Esterification Approaches from Benzoic Acid and Octane-1,8-diol
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comsigmaaldrich.com This equilibrium-driven process typically requires the removal of water to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comgoogle.com
Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly employed as catalysts in Fischer esterification. masterorganicchemistry.comdnu.dp.ua The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is reversible, and its efficiency is often dictated by the reaction conditions. masterorganicchemistry.comdnu.dp.ua
Heterogeneous catalysts, such as metallic sulfates supported on silica (B1680970) gel and modified montmorillonite (B579905) K10 clay, have also been investigated for esterification reactions. rsc.orgijstr.org These solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reusability. ijstr.orgresearchgate.net For instance, montmorillonite K10 activated with orthophosphoric acid has been shown to be an effective catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org
| Catalyst Type | Examples | Key Features |
| Homogeneous | Sulfuric acid, p-Toluenesulfonic acid | High catalytic activity, but can be difficult to separate from the reaction mixture. masterorganicchemistry.comdnu.dp.ua |
| Heterogeneous | Metallic sulfates on silica gel, Modified Montmorillonite K10 | Easy separation, potential for reuse, can offer high selectivity. rsc.orgijstr.org |
| Organocatalysts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Effective for esterification with dimethyl carbonate under mild conditions. researchgate.net |
The esterification of benzoic acid is typically a second-order reaction, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol. dnu.dp.uanih.gov Kinetic studies on the esterification of benzoic acid with alcohols like 1-butanol (B46404) have shown that the reaction follows first-order kinetics with respect to the benzoic acid under certain conditions. dnu.dp.uaresearchgate.net
The choice of catalyst significantly influences the efficiency and selectivity of the esterification reaction. While strong mineral acids are effective, they can also lead to side reactions. masterorganicchemistry.com Supported catalysts, such as iron oxide nanoparticles on SBA-15, have demonstrated high catalytic activity for the esterification of benzoic acid with methanol, even at low catalyst loadings. mdpi.com
Tin(II) compounds have been identified as effective catalysts for the preparation of benzoic acid esters with longer chain alcohols, allowing for the removal of the catalyst by simple filtration without a basic workup. google.com Imidazolium carboxylates, particularly 1-ethyl-3-methylimidazolium (B1214524) benzoate, have shown promise as catalysts in polyurethane coatings, indicating their potential applicability in esterification reactions. google.com Furthermore, deep eutectic solvents (DES) have emerged as green and efficient catalysts for the esterification of benzoic acid with various alcohols, in some cases showing higher catalytic activity than conventional solid acid catalysts like Amberlyst 15. dergipark.org.tr
Esterification under Mild and Catalyst-Free Conditions
While acid catalysis is the conventional approach, esterification can also occur under milder, and in some cases, catalyst-free conditions. The reaction between benzoic acid and alcohols can proceed, albeit slowly, at room temperature without a strong acid catalyst. google.com
Enzymatic catalysis offers a green alternative for esterification, proceeding under mild conditions. researchgate.net Lipases, in particular, have been used for the selective monoacylation of diols. researchgate.net However, these reactions can sometimes suffer from low yields and the formation of by-products. researchgate.net
The use of activating agents can also facilitate esterification under mild conditions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate. researchgate.net
Selective Monoesterification Strategies for 8-Hydroxyoctyl Benzoate Synthesis
The selective synthesis of the monoester, 8-hydroxyoctyl benzoate, from octane-1,8-diol presents a significant challenge due to the presence of two reactive hydroxyl groups. google.com A common issue in the synthesis of monoesters is the concurrent formation of the diester. google.com
One strategy to achieve selective monoesterification is to use a continuous extraction method. In this technique, the monoester is continuously removed from the aqueous reaction mixture with a nonpolar solvent as it is formed, thus preventing further reaction to the diester. google.com This method has been successfully applied to the monoesterification of diols with high yields and selectivity. google.com
Enzymatic methods have also shown promise for the selective monoacylation of symmetrical diols. researchgate.net For instance, Thermomyces lanuginosus lipase (B570770) has been used for the selective monoacetylation of 1,n-diols, achieving high monoacetylation excesses. researchgate.net The selectivity of enzymatic reactions can be influenced by factors such as the enzyme used, the solvent, and the structure of the diol. researchgate.net
Another approach involves the use of supported reagents. Highly selective monoacylation of symmetrical diols has been achieved using transesterification catalyzed by metallic sulfates supported on silica gel. rsc.org The selectivity in these systems is attributed to the preferential adsorption of the diol onto the catalyst surface. rsc.org
| Method | Key Principle | Advantages | Challenges |
| Continuous Extraction | Removal of the monoester from the reaction mixture as it forms. google.com | High yield and selectivity for the monoester. google.com | Requires specialized equipment for continuous extraction. |
| Enzymatic Catalysis | Use of enzymes like lipases to selectively acylate one hydroxyl group. researchgate.net | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netresearchgate.net | Can have lower yields and may require specific enzyme/substrate combinations. researchgate.net |
| Supported Reagents | Preferential adsorption of the diol onto a solid support, leading to selective reaction. rsc.org | High selectivity, ease of catalyst separation. rsc.org | The efficiency can be dependent on the support and catalyst loading. |
Enzymatic Approaches for Regioselective Monoacylation of Diols
Enzymatic catalysis, particularly with lipases, offers a powerful and green approach to achieving regioselectivity in the acylation of polyols. mdpi.com These biocatalysts can operate under mild conditions and often display remarkable chemo-, regio-, and stereoselectivity, which can obviate the need for complex protecting group strategies. csic.es
Lipases are particularly effective in discriminating between hydroxyl groups on a single substrate. mdpi.com For symmetrical linear diols like octane-1,8-diol, achieving high selectivity for monoacylation over diacylation can be challenging. However, studies have shown that the choice of enzyme, acyl donor, and solvent system can significantly influence the reaction outcome. A study on the selective monoacetylation of 1,n-diols reported high monoacylation excesses for octane-1,8-diol. researchgate.net Using Thermomyces lanuginosus lipase (TLL), significant conversions to the monoacetate were achieved with high selectivity in specific organic solvents. researchgate.net Toluene (B28343) and diisopropyl ether (DIPE) were found to be particularly effective media for this transformation. researchgate.net
Another widely used and highly effective biocatalyst is the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym 435. mdpi.comcsic.es CALB is noted for its broad substrate scope and high stability, and it has been successfully used in the selective acylation of various carbohydrates and polyols. mdpi.comkdnenzymes.com It is particularly selective for primary hydroxyl groups. nih.gov The uniqueness of some enzymatic protocols is their simplicity, sometimes requiring only mechanical stirring of the diol, an acyl donor, and the enzyme at room temperature. researchgate.net
Table 1: Lipase-Catalyzed Monoacetylation of Octane-1,8-diol Data sourced from a study on selective monoacetylation using Thermomyces lanuginosus lipase (TLL) and vinyl acetate (B1210297) as the acyl donor. researchgate.net
| Solvent | Log P | Diol Conversion (%) (Time) | Monoacetylation Excess (%) |
|---|---|---|---|
| Toluene | 2.73 | 90 (24 h) | 87 |
| Diisopropyl ether (DIPE) | 1.52 | 74 (2 h) | 85 |
| Tetrahydrofuran (THF) | 0.46 | 73 (48 h) | 78 |
| Diglyme | -0.36 | 81 (72 h) | 68 |
Chemo- and Regioselective Synthesis via Protecting Group Chemistry
Conventional chemical synthesis often struggles to differentiate between two identical functional groups, leading to statistical mixtures of unreacted, mono-substituted, and di-substituted products. researchgate.net To overcome this, a common strategy involves the monoprotection of the symmetrical diol, followed by acylation of the remaining free hydroxyl group and subsequent deprotection.
Several methods have been developed for the selective monoprotection of symmetrical diols. scirp.org One approach utilizes a silver oxide (Ag₂O) promoted mono-benzylation. In a study screening various symmetrical diols, octane-1,8-diol was mono-benzylated using benzyl (B1604629) bromide (BnBr) and Ag₂O in dichloromethane (B109758) (DCM), yielding the monobenzyl ether in 71% with only 12% of the dibenzyl ether byproduct. core.ac.uk This monoprotected intermediate can then be acylated at the free hydroxyl group, followed by hydrogenolysis to remove the benzyl ether and yield the desired monoester.
Another strategy involves the use of lanthanide catalysts. For instance, Yb(OTf)₃ has been used to catalyze a decarboxylative etherification protocol for the mono-protection of octane-1,8-diol, providing a moderate yield of the mono-protected product. nih.gov Flow chemistry has also emerged as a powerful technique for achieving selective monoprotection, as it allows for precise control over reaction time and temperature, minimizing the formation of byproducts and often obviating the need for a large excess of the diol substrate. scirp.org
Table 2: Chemical Methods for Selective Monofunctionalization of Octane-1,8-diol
| Reagents | Solvent | Product | Yield (%) (Mono:Di Ratio) | Reference |
|---|---|---|---|---|
| BnBr, Ag₂O | DCM | 8-(Benzyloxy)octan-1-ol | 71% (Mono), 12% (Di) | core.ac.uk |
| Boc₂O, Yb(OTf)₃ | - | tert-Butyl (8-hydroxyoctyl) ether | Moderate Yield | nih.gov |
Influence of Steric and Electronic Factors on Diol Monoacylation Selectivity
The selectivity of diol monoacylation is governed by a delicate interplay of steric and electronic effects inherent to the substrate, the acylating agent, and the catalyst. In non-enzymatic systems, achieving high selectivity often relies on exploiting subtle differences in the reactivity of the hydroxyl groups or by creating such differences through catalyst-substrate interactions.
Steric hindrance is a primary factor. Bulky acylating agents or catalysts will preferentially react at the less sterically hindered hydroxyl group. For a linear diol like octane-1,8-diol, the two primary hydroxyls are sterically equivalent. However, in catalytic systems, the catalyst itself can create a biased environment. For example, a catalyst may bind the diol in a specific conformation that exposes one hydroxyl group to the acylating agent while shielding the other.
Electronic factors also play a crucial role. The intrinsic nucleophilicity of the hydroxyl groups can be influenced by the substrate's conformation or by electronic effects transmitted through the carbon backbone, although this effect is minimal in a simple, flexible alkane chain like octane-1,8-diol. More significantly, the electronic properties of the catalyst can be tuned to modulate selectivity. Organocatalysts, for example, can be designed with specific electronic features that favor activation at one hydroxyl group over another. nih.gov The mechanism can involve the catalyst forming an intermediate with the diol, enhancing the nucleophilicity of one oxygen atom, which then attacks the electrophilic acylating agent. nih.gov The choice of acylating agent itself, such as an anhydride (B1165640) versus a more reactive acyl chloride, can dramatically alter reaction rates and selectivity profiles. google.com
Synthesis of Diesters: Octane-1,8-diol Dibenzoate Derivatives
While selective mono-esterification requires precise control to halt the reaction, the synthesis of diesters aims for complete conversion of both hydroxyl groups. This is typically achieved by adjusting the stoichiometry and reaction conditions to favor diacylation.
Di-esterification under Controlled Stoichiometric and Reaction Conditions
The most direct route to octane-1,8-diol dibenzoate involves using a stoichiometric excess of the benzoic acid derivative to drive the reaction to completion according to Le Châtelier's principle. Two classic methods are commonly employed for this purpose.
Fischer-Speier Esterification : This equilibrium-controlled process involves reacting octane-1,8-diol with at least two equivalents of benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To push the equilibrium towards the diester product, water, the reaction byproduct, is typically removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus.
Schotten-Baumann Reaction : A more irreversible and often faster method involves the use of a more reactive acylating agent, such as benzoyl chloride. In this reaction, octane-1,8-diol is treated with at least two equivalents of benzoyl chloride, typically in the presence of an aqueous base (like sodium hydroxide) or an organic base (like pyridine) that serves to neutralize the HCl byproduct and catalyze the reaction. This method is highly efficient for the exhaustive acylation of alcohols.
In both cases, ensuring a molar ratio of acylating agent to diol of slightly more than 2:1 is crucial for maximizing the yield of the diester and minimizing the presence of the monoester intermediate.
Preparation of Substituted Benzoate Diesters of Octane-1,8-diol for Specific Applications
The synthesis of diesters from octane-1,8-diol and substituted benzoic acids allows for the creation of molecules with tailored properties for specific, high-value applications, ranging from materials science to polymer chemistry.
A notable example is the synthesis of diethyl 4,4′-[octane-1,8-diylbis(oxy)]dibenzoate . This compound was prepared by refluxing ethyl-4-hydroxybenzoate with 1,8-dibromo-octane over anhydrous potassium carbonate in acetone, achieving an 86% yield. researchgate.net The resulting molecule, featuring two benzoate units linked by a flexible octyl diether chain, is a precursor for liquid crystals and other advanced materials. researchgate.net
In the field of organic electronics, a specialized diester, octane-1,8-diyl bis(1,4-dihydrobenzo[d] researchgate.netresearchgate.netoxathiine-6-carboxylate 3-oxide) (OBOCO) , was designed as a thermal crosslinker. researchgate.net This molecule was synthesized to improve the thermal stability of bulk heterojunction polymer solar cells by crosslinking the fullerene component, thereby preventing its aggregation and enhancing device longevity. researchgate.net
Furthermore, substituted benzoic acids with long alkyl chains, such as 3,4,5-tris(n-alkan-1-yloxy)benzoic acids, have been esterified with octane-1,8-diol. rsc.org These taper-shaped mono- and diesters are designed to self-assemble into complex supramolecular structures, such as columnar hexagonal mesophases, which are of interest for creating nanomaterials with unique electronic or optical properties. rsc.org
Novel Synthetic Routes Utilizing Functionalized Octane-1,8-diol Precursors
Innovations in synthesis can also come from utilizing octane-1,8-diol precursors that already contain additional functionalities. This approach allows for the creation of complex benzoate esters where the functionality is embedded within the diol backbone itself.
One strategy involves the co-polymerization of octane-1,8-diol with functionalized diols and dicarboxylic acids. For example, polyesters containing acid-sensitive oxetane (B1205548) groups have been synthesized by reacting 1,8-octanediol (B150283) with sebacic acid and a functionalized precursor, 3,3-bis(hydroxymethyl)oxetane . beilstein-journals.org The resulting polymer contains ester linkages derived from octane-1,8-diol, but also incorporates the oxetane rings from the functionalized precursor, which can be later used for cross-linking. beilstein-journals.org This demonstrates how a pre-functionalized diol can be incorporated into an esterification process to build in specific chemical reactivity.
Another novel approach involves the biocatalytic synthesis of diol esters directly from simple alkanes. Engineered microbial systems, such as E. coli, can perform one-pot diterminal oxidation of n-alkanes (like n-octane) to produce the corresponding α,ω-diol. wur.nl By incorporating an additional esterification module into the microbial strain, the in-situ generated diol can be directly converted to its ester. wur.nl For example, an engineered strain of Saccharomyces cerevisiae expressing an alcohol acetyltransferase was shown to produce mono-ethyl esters of dicarboxylic acids from n-octane, demonstrating a novel route from a simple hydrocarbon to a functionalized monoester. wur.nl
Furthermore, synthetic routes can be designed starting from unsaturated precursors. For instance, a dialkyl octenedioate can be synthesized and subsequently hydrogenated to give the corresponding saturated diester, which can then be reduced to 1,8-octanediol. google.com A novel pathway could involve functionalizing the double bond of the octenedioate precursor first (e.g., via dihydroxylation or epoxidation) before carrying out the esterification with benzoic acid, leading to a highly functionalized diester product.
Mechanistic Insights and Reaction Pathway Elucidation
Investigation of Esterification Reaction Mechanisms: Transition State Analysis and Energetics
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, proceeds through a series of equilibrium steps. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
The energetics of this reaction pathway involve the stability of the intermediates and the activation energies of the transition states. For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions have been calculated to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.netresearchgate.net
Kinetic Modeling and Analysis of Benzoic Acid Esterification with Diols
Kinetic studies of the esterification of benzoic acid with various alcohols have shown that the reaction typically follows first-order kinetics with respect to the carboxylic acid. dnu.dp.uaresearchgate.netresearchgate.net Mathematical models have been developed to describe the process under nonstationary conditions, allowing for the calculation of kinetic curves for reactant consumption. dnu.dp.uaresearchgate.net
For the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, a model was created that allowed for the calculation of forward and reverse reaction rate constants from the effective rate constant. dnu.dp.uaresearchgate.net This model predicted that under optimal conditions, a 92% conversion of benzoic acid could be achieved in 120 minutes. dnu.dp.uaresearchgate.net The use of solid acid catalysts, such as functionalized silica (B1680970) gel, has also been investigated, with kinetic studies confirming first-order kinetics for the esterification of benzoic acid with methanol. researchgate.net
Table 1: Kinetic Parameters for Benzoic Acid Esterification
| Alcohol | Catalyst | Reaction Order (w.r.t. Benzoic Acid) | Forward Activation Energy (kJ·mol⁻¹) | Reverse Activation Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|---|
| 1-Butyl alcohol | p-Toluenesulfonic acid | First | 58.40 | 57.70 | dnu.dp.ua, researchgate.net, researchgate.net |
| Methanol | Functionalized silica gel | First | Not specified | Not specified | researchgate.net |
Studies on Catalytic Cycles and Intermediates in Ester Formation and Transformation
Various catalysts have been employed to facilitate the esterification of benzoic acid, each with its own catalytic cycle and key intermediates. In acid catalysis, such as with sulfuric acid, the catalyst protonates the carboxylic acid, activating it for nucleophilic attack. masterorganicchemistry.comchemguide.co.uk The catalyst is regenerated at the end of the reaction. chemguide.co.uk
Homogeneous catalysts, like zirconium complexes, have also been studied. A proposed catalytic cycle for a zirconocene (B1252598) triflate catalyst involves the coordination of the carboxylic acid to the zirconium center, followed by nucleophilic attack from the alcohol. acs.org
Heterogeneous catalysts, such as modified montmorillonite (B579905) K10, offer advantages like easy separation and reusability. ijstr.org The mechanism on these solid acid surfaces is believed to involve the adsorption of the reactants onto the acidic sites of the catalyst.
Role of Boron–Diol Interactions in Catalytic Transformations
Boronic acids and their derivatives have emerged as powerful catalysts for the selective functionalization of diols. ualberta.ca This is due to their ability to form reversible covalent bonds with diol moieties, creating cyclic boronate esters as key intermediates. rsc.orgscholaris.ca This interaction activates the diol for subsequent reactions. rsc.org
The formation of a tetrahedral boronate ester adduct enhances the nucleophilicity of the diol's oxygen atoms. ualberta.ca The stability and reactivity of these cyclic intermediates are influenced by factors such as the pKa of the boronic acid and diol, as well as steric effects. nih.gov This strategy has been successfully applied to the regioselective acylation, alkylation, and sulfonylation of various diols, including carbohydrate derivatives. ualberta.cascholaris.ca
Mechanistic Aspects of Selective Functionalization of Diols
Achieving selective mono-functionalization of symmetrical diols like octane-1,8-diol is a significant challenge in organic synthesis, as it often leads to a mixture of unreacted diol, mono-substituted, and di-substituted products. researchgate.net Various catalytic systems have been developed to address this challenge.
Organocatalysts, such as those based on borinic acids, have shown high selectivity in the monobenzoylation of diols. rsc.org The catalyst forms a reversible complex with the diol, which then reacts with an acylating agent like benzoyl chloride. rsc.org The selectivity is often governed by the formation of a stable cyclic intermediate. rsc.org
Lanthanide(III) chlorides have also been used as catalysts for the mono-acylation of symmetrical 1,2-, 1,3-, and 1,4-diols with carboxylic acid anhydrides. researchgate.netresearchgate.net Additionally, methods utilizing reagents like imidazole (B134444) carbamates and peptide coupling agents have been developed for the chemoselective esterification of diols. organic-chemistry.org The choice of catalyst and reaction conditions plays a crucial role in controlling the outcome of these selective functionalization reactions.
Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For octane-1,8-diyl dibenzoate, both ¹H and ¹³C NMR are critical for assigning the connectivity of atoms and confirming the successful esterification of benzoic acid with octane-1,8-diol.
In the ¹H NMR spectrum of octane-1,8-diyl dibenzoate, specific chemical shifts and coupling patterns are expected. The aromatic protons of the benzoate (B1203000) groups would typically appear in the downfield region, generally between δ 7.4 and 8.1 ppm. Specifically, the protons ortho to the carbonyl group are the most deshielded. The protons on the octane (B31449) chain would exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are expected to be deshielded compared to the other methylene groups of the alkyl chain, with a triplet signal appearing around δ 4.32 ppm. The remaining methylene protons of the octane backbone would produce a series of multiplets in the δ 1.3-1.8 ppm range. The symmetry of the molecule means that only half the number of expected signals for the octane chain will be observed, as the two halves are chemically equivalent.
A supporting information file for a scientific publication provides the following ¹H NMR data for octane-1,8-diyl dibenzoate in deuterated chloroform (B151607) (CDCl₃) at 400 MHz:
δ 8.13 – 7.89 (m, 4H): These signals correspond to the four aromatic protons ortho to the carbonyl groups of the two benzoate moieties.
δ 7.65 – 7.51 (m, 2H): This multiplet represents the two aromatic protons para to the carbonyl groups.
δ 7.48 – 7.40 (m, 4H): These are the four aromatic protons meta to the carbonyl groups.
δ 4.32 (t, J = 6.6 Hz, 4H): This triplet is characteristic of the four protons of the two methylene groups directly attached to the ester oxygen atoms (-CH₂-O-).
δ 1.80 (p, J = 6.8 Hz, 4H): This pentet corresponds to the four protons on the methylene groups beta to the ester oxygen atoms.
δ 1.54 – 1.34 (m, 8H): This multiplet represents the remaining eight protons of the central methylene groups of the octane chain. researchgate.net
The integration of these signals should correspond to the number of protons in each unique chemical environment, providing a quantitative measure of the relative proton count and thus confirming the structure. Purity can also be assessed by the absence of signals corresponding to starting materials, such as the characteristic broad singlet of the carboxylic acid proton of benzoic acid or the signals from octane-1,8-diol.
For ¹³C NMR spectroscopy, the carbonyl carbon of the ester is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will show signals between 128 and 134 ppm, with the carbon attached to the ester group (ipso-carbon) being the most deshielded. The carbons of the octane chain will appear in the upfield region, with the methylene carbons bonded to the ester oxygen appearing around 60-70 ppm, and the other alkyl carbons between 20 and 40 ppm. Studies on substituted methyl benzoates show that the carboxyl carbon chemical shifts are sensitive to electronic effects of the substituents on the aromatic ring. cdnsciencepub.comcdnsciencepub.com
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) (Predicted) |
| Aromatic-H (ortho) | 8.13 – 7.89 | 130.0 |
| Aromatic-H (para) | 7.65 – 7.51 | 133.0 |
| Aromatic-H (meta) | 7.48 – 7.40 | 128.5 |
| -CH₂-O- | 4.32 | 65.0 |
| -CH₂-CH₂-O- | 1.80 | 28.0 |
| -(CH₂)₄- | 1.54 – 1.34 | 29.0, 26.0 |
| Ester C=O | - | 166.0 |
| Aromatic-C (ipso) | - | 130.5 |
Note: ¹³C NMR data is predicted based on typical values for similar ester compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the synthesis of octane-1,8-diyl dibenzoate, IR spectroscopy can be used to monitor the progress of the esterification reaction by observing the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic ester C=O stretching band.
The IR spectrum of octane-1,8-diyl dibenzoate is expected to show several key absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group. For aromatic esters like benzoates, this peak is typically found between 1715 and 1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com
C-O Stretch: Two distinct C-O stretching vibrations are expected for an ester. An asymmetrical C-C-O stretch appears as a strong band between 1250 and 1310 cm⁻¹, and a symmetrical O-C-C stretch is observed between 1100 and 1130 cm⁻¹. spectroscopyonline.com
C-H Stretch (Aromatic): Weak to medium absorption bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the C-H stretching of the benzene (B151609) rings. libretexts.org
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the octane chain.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic rings. libretexts.org
The absence of a broad absorption band between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, would indicate the complete consumption of benzoic acid and the successful formation of the ester.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Ester C=O Stretch | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Asymmetrical C-C-O Stretch | 1310 - 1250 | Strong |
| Symmetrical O-C-C Stretch | 1130 - 1100 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Esters
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For octane-1,8-diyl dibenzoate (C₂₂H₂₆O₄), the expected molecular weight is approximately 354.44 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 354. A characteristic fragmentation pattern for benzoate esters involves the cleavage of the ester bond. pharmacy180.com Common fragmentation pathways for octane-1,8-diyl dibenzoate would include:
Loss of a benzoyl group ([M - C₇H₅O]⁺): This would result in a fragment ion at m/z 249.
Loss of a benzoyloxy group ([M - C₇H₅O₂]⁺): This would lead to a fragment at m/z 233.
Formation of the benzoyl cation (C₇H₅O⁺): A prominent peak at m/z 105 is highly characteristic of benzoate esters and often represents the base peak. pharmacy180.com
Formation of the phenyl cation (C₆H₅⁺): A peak at m/z 77, resulting from the loss of CO from the benzoyl cation. pharmacy180.com
Cleavage of the octane chain can also occur, leading to a series of smaller fragment ions.
Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could be used to minimize fragmentation and clearly observe the molecular ion, for instance, as a protonated molecule [M+H]⁺ at m/z 355 or a sodium adduct [M+Na]⁺ at m/z 377.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [C₂₂H₂₆O₄]⁺ | 354 | Molecular Ion (M⁺) |
| [C₁₅H₂₁O₂]⁺ | 249 | [M - C₇H₅O]⁺ |
| [C₁₅H₂₁O₂]⁺ | 233 | [M - C₇H₅O₂]⁺ |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Chromatographic Techniques for Separation, Purity Determination, and Quantitative Analysis of Reaction Mixtures
Chromatographic techniques are indispensable for the separation of octane-1,8-diyl dibenzoate from unreacted starting materials, byproducts, and solvents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of octane-1,8-diyl dibenzoate due to its relatively nonpolar nature. A C18 or C8 stationary phase would be appropriate, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the nonpolar product from more polar impurities. Detection is commonly achieved using a UV detector, as the benzoate groups have a strong chromophore that absorbs UV light, typically around 230-254 nm. HPLC can be used to determine the purity of the final product by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like octane-1,8-diyl dibenzoate. researchgate.netoup.com A nonpolar or semi-polar capillary column (e.g., DB-5 or DB-17) would be used, and the oven temperature would be programmed to increase gradually to ensure the elution of the high-boiling point ester. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. GC is highly effective for assessing purity and can also be used for quantitative analysis with proper calibration. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any impurities based on their mass spectra.
X-ray Diffraction and Scattering for Crystalline Structure and Supramolecular Assembly Characterization
For a molecule like octane-1,8-diyl dibenzoate, XRD would reveal the conformation of the flexible octane chain. It is plausible that the octane chain adopts a linear, all-trans conformation to maximize packing efficiency, similar to what has been observed in the crystal structure of a related compound, diethyl 4,4'-[octane-1,8-diylbis(oxy)]dibenzoate. mdpi.com The analysis would also detail the orientation of the benzoate groups relative to the alkyl chain and to each other.
Computational Chemistry and Theoretical Modeling of Benzoic Acid;octane 1,8 Diol Esters
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of molecules. researchgate.netacs.orgresearchgate.net For esters of benzoic acid and octane-1,8-diol, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.
Detailed DFT studies on substituted benzoic acids show that the electronic properties are significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.netresearchgate.netnih.gov Electron-withdrawing groups tend to increase the acidity of benzoic acid, which can influence the subsequent esterification reaction, while electron-donating groups have the opposite effect. researchgate.net The reactivity of the resulting ester, including its susceptibility to hydrolysis or other reactions, can be predicted by analyzing the calculated electrostatic potential and orbital energies. For instance, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. kaust.edu.sa Ab initio calculations provide a foundational, first-principles approach to determining molecular properties and have been used to establish theoretical substituent scales for benzoic acid derivatives. researchgate.net
Table 1: Predicted Electronic Properties of Substituted Benzoic Acids using DFT This table presents representative data for substituted benzoic acids, illustrating the types of predictions applicable to benzoic acid;octane-1,8-diol esters.
| Substituent (para position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| -NO₂ | -8.5 | -3.8 | 4.7 | nih.govkaust.edu.sa |
| -H | -7.9 | -2.1 | 5.8 | nih.govkaust.edu.sa |
| -CH₃ | -7.5 | -1.9 | 5.6 | nih.govkaust.edu.sa |
| -OH | -7.1 | -1.7 | 5.4 | nih.govkaust.edu.sa |
| -NH₂ | -6.8 | -1.5 | 5.3 | nih.govkaust.edu.sa |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like the esters of benzoic acid and octane-1,8-diol. nih.gov These simulations model the movement of atoms over time, providing insights into preferred molecular shapes and the nature of intermolecular forces. mdpi.comwhiterose.ac.ukresearchgate.net
For an ester with a long aliphatic chain like octane-1,8-diol, MD simulations can reveal the flexibility of the eight-carbon chain and the various conformations it can adopt. nih.gov The simulations also characterize the non-covalent interactions, such as van der Waals forces and potential hydrogen bonds (if residual hydroxyl groups are present or in the presence of protic solvents), which govern how the molecules pack together in liquid or solid states. mdpi.com Specialized force fields optimized for benzoate-containing compounds can be used to accurately model these interactions with near quantum chemical precision. The analysis of intermolecular interactions is crucial for understanding properties like viscosity, solubility, and the formation of ordered structures. whiterose.ac.uk
Table 2: Key Intermolecular Interactions and Conformational Data from MD Simulations This table summarizes typical parameters obtained from MD simulations of benzoate-related systems.
| Parameter | Description | Typical Value/Range | Source |
|---|---|---|---|
| Torsional Angle (Ph-C=O) | Rotation around the bond connecting the phenyl ring and the carbonyl group. | ~20-30° from planarity | researchgate.net |
| Torsional Angle (O=C-O) | Rotation around the ester bond. | Can exist in Z (cis) and E (trans) conformations. | acs.org |
| Hydrogen Bond Energy | Strength of H-bonds, for example, between a carboxylic acid and a solvent. | -5 to -8 kcal/mol | mdpi.comresearchgate.net |
| van der Waals Energy | Contribution of non-polar interactions to molecular association. | Varies with chain length and packing | nih.gov |
Thermodynamic and Kinetic Predictions of Esterification Reactions
Computational methods are extensively used to predict the thermodynamic and kinetic parameters of esterification reactions, such as the Fischer esterification between benzoic acid and octane-1,8-diol. researchgate.netconicet.gov.arpearson.com By calculating the Gibbs free energy of reactants, products, and transition states, it is possible to determine the reaction's spontaneity and equilibrium position. conicet.gov.ar
Kinetic predictions involve locating the transition state structure on the potential energy surface and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net Studies on the esterification of benzoic acid with various alcohols have shown that the reaction typically proceeds through a multi-step mechanism. researchgate.netresearchgate.net Computational models can determine the rate-determining step and predict the reaction rate constant. The calculated activation energies for the forward and reverse reactions in the esterification of benzoic acid with butanol are 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.netdnu.dp.ua These predictions are invaluable for optimizing reaction conditions such as temperature and catalyst choice to maximize ester yield. researchgate.net
Table 3: Calculated Thermodynamic and Kinetic Data for Benzoic Acid Esterification Data based on the esterification of benzoic acid with 1-butyl alcohol, serving as a model for the reaction with octane-1,8-diol.
| Parameter | Description | Calculated Value | Source |
|---|---|---|---|
| Activation Energy (Forward) | Energy barrier for the esterification reaction. | 58.40 kJ/mol | dnu.dp.uaresearchgate.netdnu.dp.ua |
| Activation Energy (Reverse) | Energy barrier for the hydrolysis reaction. | 57.70 kJ/mol | dnu.dp.uaresearchgate.netdnu.dp.ua |
| Reaction Enthalpy (ΔH) | The net heat change of the reaction. | 622 J/mol | dnu.dp.uaresearchgate.netdnu.dp.ua |
| Equilibrium Constant (K) | Ratio of products to reactants at equilibrium. | Varies with temperature; can be calculated from ΔG. | dnu.dp.uaresearchgate.net |
Solvent Effect Studies on Reaction Pathways and Selectivity
The choice of solvent can dramatically impact the rate and outcome of a chemical reaction. acs.org Computational models, particularly those incorporating a Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the esterification of benzoic acid. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, intermediates, and transition states.
By comparing the energy profiles of the reaction pathway in different solvents, chemists can predict which solvent will best facilitate the reaction. rsc.org For example, polar solvents may stabilize charged intermediates and transition states more effectively than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate. acs.org Computational studies can also investigate how solvents influence selectivity, which is particularly relevant for the reaction of octane-1,8-diol, where mono- and di-esterification are possible. rsc.org The model can help identify solvents that may favor the formation of the diester over the monoester, or vice versa.
Table 4: Predicted Solvent Effects on Esterification Yield Based on a case study of Mitsunobu esterification of benzoic acid, illustrating the impact of solvent choice.
| Solvent | Predicted Yield (%) | Experimental Yield (%) | Source |
|---|---|---|---|
| 2-Chlorobutane | 92 | 90 | acs.org |
| 1-Chloropentane | 88 | 93 | acs.org |
| Hexamethyl phosphoramide | - | 77 | acs.org |
Computational Evaluation of Blends Compatibility and Polymerization Feasibility
The diester of benzoic acid and octane-1,8-diol can be considered a monomer for potential polymerization reactions or as a plasticizer in polymer blends. Computational chemistry offers tools to evaluate both possibilities. The feasibility of polymerization can be assessed by calculating thermodynamic parameters, such as the ceiling temperature, which is the temperature above which polymerization is no longer thermodynamically favorable. polito.it
Benzoic acid itself has been investigated as an organocatalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. mdpi.comresearchgate.netrsc.org DFT modeling can elucidate the catalytic mechanism, clarifying the role of the acid in activating the monomer and initiating chain growth. mdpi.com When considering the resulting polyester (B1180765) for use in blends, computational models can predict compatibility with other polymers by calculating the Flory-Huggins interaction parameter (χ). A negative or small positive value of χ indicates miscibility, which is crucial for creating stable and functional polymer blends.
Table 5: Computational Insights into Benzoic Acid-Catalyzed Polymerization Illustrative data from DFT modeling of Ring-Opening Polymerization (ROP) systems.
| System/Parameter | Description | Computational Finding | Source |
|---|---|---|---|
| DBU/Benzoic Acid/L-LA ROP | Role of benzoic acid in the polymerization of L-lactide. | Benzoic acid forms a complex that activates the monomer and initiator via hydrogen bonding, suppressing side reactions. | mdpi.com |
| ε-Caprolactone ROP | Activation energy for polymerization. | The activation energy for the zwitterionic mechanism was estimated to be 28 kcal/mol. | mdpi.com |
| Polymerization Thermodynamics | Key thermodynamic consideration for polymerization. | The ceiling temperature (Tc) dictates the equilibrium between monomer and polymer, determining polymerization feasibility. | polito.it |
Modeling of Self-Assembly Processes and Supramolecular Architectures
The diester molecules of benzoic acid and octane-1,8-diol possess both rigid aromatic groups and a flexible aliphatic linker, making them candidates for forming ordered structures through self-assembly. nih.govkaust.edu.sa Computational modeling can predict how these molecules organize into larger supramolecular architectures, such as liquid crystals, gels, or nanostructures on surfaces. frontiersin.orgresearchgate.net
Simulations can identify the key intermolecular interactions—such as π-π stacking between the benzoate (B1203000) rings and van der Waals forces along the octane (B31449) chains—that drive the self-assembly process. nih.gov By analyzing the potential energy of different molecular arrangements, it is possible to predict the most stable supramolecular structures. kaust.edu.sa For example, derivatives of benzoic acid are known to form liquid crystalline phases, and computational studies can support experimental findings by elucidating the relationship between molecular structure and the resulting mesophase. nih.govkaust.edu.sa These models are essential for the rational design of new materials with specific, self-assembling properties.
Table 6: Supramolecular Motifs in Benzoic Acid Derivatives This table lists common self-assembled structures involving benzoic acid functionalities, which could be relevant to its esters.
| Supramolecular Motif | Description | Driving Interactions | Source |
|---|---|---|---|
| Dimeric H-bonding | Two carboxylic acid groups forming a cyclic dimer. | Strong O-H···O hydrogen bonds. | nih.gov |
| Head-to-Tail Chains | Carboxyl group of one molecule H-bonds to the pyridyl nitrogen of another. | O-H···N hydrogen bonds. | researchgate.net |
| Smectic Liquid Crystal Phase | Molecules organized into layers. | Anisotropic molecular shape, π-π stacking, van der Waals forces. | nih.govkaust.edu.sa |
| Molecular Rows on Surfaces | Linear arrangements of molecules adsorbed on a substrate. | Molecule-substrate interactions, intermolecular H-bonds. | researchgate.net |
Compound Index
| Compound Name |
|---|
| Benzoic acid |
| Octane-1,8-diol |
| This compound ester |
| Butanol |
| 2-Chlorobutane |
| 1-Chloropentane |
| Hexamethyl phosphoramide |
| Lactide |
| Caprolactone |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
Applications in Advanced Materials Science and Engineering
Integration into Polymer Systems as Monomers or Crosslinkers
Esters derived from octane-1,8-diol are key components in the synthesis of advanced polymer systems. Their bifunctional nature, originating from the two hydroxyl groups of the parent diol, allows them to be integrated into polymer chains as monomers or to act as agents that link existing chains together.
Synthesis of Polyesters and Polyurethanes Utilizing Octane-1,8-diol Derived Esters
Octane-1,8-diol is a recognized monomer for producing polymers like polyesters and polyurethanes. wikipedia.orgatamanchemicals.comchemicalbook.com The synthesis of polyesters can be achieved through polycondensation reactions, such as Fischer esterification, between a diol like octane-1,8-diol and a dicarboxylic acid. libretexts.orgsigmaaldrich.com In this process, repeated ester linkages are formed, creating a long polymer chain, with a molecule of water eliminated at each step. libretexts.org For instance, biodegradable elastomers have been synthesized by reacting octane-1,8-diol with multifunctional acids like citric acid or tartaric acid. sigmaaldrich.comresearchgate.net
Similarly, in polyurethane synthesis, diols or ester diols are reacted with diisocyanates. nih.govrsc.org A common method involves reacting an ester diol with a diisocyanate, such as hexamethylene diisocyanate (HDI), in the presence of a catalyst. nih.gov The hydroxyl groups of the diol react with the isocyanate groups to form the characteristic urethane (B1682113) linkages of the polymer backbone. rsc.org The properties of the resulting polyurethane can be tailored by the choice of the diol and diisocyanate components. rsc.org While direct use of "benzoic acid;octane-1,8-diol" as a monomer is less commonly documented, prepolymers created from octane-1,8-diol and other acids serve as the diol component, demonstrating the established synthetic route where a benzoate (B1203000) ester of octane-1,8-diol could be incorporated. nih.gov
Development of Biodegradable and Biocompatible Polymers for Specific Material Applications
A significant area of application for octane-1,8-diol-derived polymers is in the biomedical field, owing to their biodegradability and biocompatibility. wikipedia.orgmdpi.com The ester linkages within the polymer backbone are susceptible to hydrolysis, allowing the material to break down into smaller, non-toxic molecules that can be processed by the body. nih.govucl.ac.uk
One of the most studied examples is poly(1,8-octanediol-co-citrate) (POC), an elastomer synthesized from octane-1,8-diol and citric acid. wikipedia.orgsigmaaldrich.comnih.gov POC is recognized for its excellent biocompatibility and has been extensively investigated for soft tissue engineering applications. wikipedia.orgnih.gov It has been shown to support the attachment and growth of various cell types. biomedres.us Another advanced material is poly(octamethylene maleate (B1232345) citrate) (POMC), which incorporates maleic acid alongside citric acid and octane-1,8-diol. nih.govbiomedres.us This creates a photo-cross-linkable biodegradable elastomer, allowing for the in-situ formation of scaffolds for applications like wound dressing and drug delivery. nih.govbiomedres.us
Researchers have also developed soft biodegradable elastomers by reacting L-tartaric acid with 1,8-octanediol (B150283), followed by thermal crosslinking. researchgate.net The resulting materials show promise for drug delivery and tissue engineering due to their controllable mechanical properties and biocompatibility. researchgate.net These examples highlight a clear strategy: combining octane-1,8-diol with biocompatible acids (like benzoic acid's parent compound, citric acid) to create polymers suitable for medical applications. wikipedia.orgatamanchemicals.com
Role as Crosslinking Agents in Functional Polymer Systems
Beyond acting as a linear monomer, derivatives of octane-1,8-diol can function as crosslinking agents, creating three-dimensional polymer networks with enhanced thermal and mechanical stability. researchgate.netcore.ac.uk Crosslinking transforms thermoplastic materials into thermosets, which retain their shape and structure throughout degradation. core.ac.uk
A specifically designed crosslinker, octane-1,8-diyl bis(1,4-dihydrobenzo[d] Current time information in Bangalore, IN.rsc.orgoxathiine-6-carboxylate 3-oxide) (OBOCO), which is derived from a benzoic acid derivative and octane-1,8-diol, has been used to stabilize the morphology of bulk heterojunction polymer solar cells. researchgate.net This molecule crosslinks fullerene components via a heat-triggered Diels-Alder reaction, preventing their aggregation and improving the long-term stability of the device. researchgate.net
In other systems, such as the aforementioned POC and POMC elastomers, the multi-functional nature of the acid monomer (citric acid) allows the octane-1,8-diol units to be part of a cross-linked network. sigmaaldrich.comnih.gov In POMC, the maleate groups introduced into the polymer backbone provide sites for photo-cross-linking, which can be triggered by UV light in the presence of a photoinitiator. nih.gov This enables the formation of a stable, insoluble polymer network from a processable prepolymer. nih.gov
Phase Change Behavior for Energy Storage Applications
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy—latent heat—at a nearly constant temperature during a change in their physical state (e.g., from solid to liquid). doi.org Esters of long-chain fatty acids and diols, including octane-1,8-diol, are promising organic PCMs for thermal energy storage. wikipedia.orgdoi.org
A study on a series of diol di-stearates, prepared by esterifying various diols with stearyl chloride, demonstrated their potential as solid-liquid PCMs. doi.org These materials exhibit high latent heat of fusion and melt at temperatures suitable for applications like solar energy storage and smart building temperature regulation. doi.org The di-stearate of octane-1,8-diol was found to have a melting temperature of 51.0 °C and a phase change enthalpy of 152 kJ/kg. doi.org The structural symmetry and flexibility of the long alkyl groups in these diesters facilitate crystallization, a key property for effective PCMs. doi.org
Eutectic mixtures involving 1,8-octanediol have also been explored. acs.org When combined with certain dicationic ionic liquids, 1,8-octanediol forms eutectic PCMs with high melting enthalpies, stability over thermal cycling, and reduced flammability compared to the pure diol. acs.org These findings suggest that benzoate esters of octane-1,8-diol could similarly be designed to function as effective PCMs, with their thermal properties tunable by modifying the acid component.
| Diol Component | Melting Temperature (°C) | Phase Change Enthalpy (kJ/kg) |
|---|---|---|
| 1,2-Ethanediol | 56.4 | 189 |
| 1,4-Butanediol | 45.0 | 169 |
| 1,6-Hexanediol | 38.5 | 160 |
| 1,8-Octanediol | 51.0 | 152 |
| 1,10-Decanediol | 55.2 | 134 |
Supramolecular Chemistry and Self-Assembly Studies of Benzoate Esters
The interplay of different non-covalent interactions in molecules containing both rigid (aromatic) and flexible (aliphatic) segments can lead to spontaneous self-assembly into highly ordered structures. Benzoate esters of octane-1,8-diol are model compounds for studying these phenomena.
Formation of Organized Architectures and Mesophases
Research has shown that monoesters of octane-1,8-diol with specifically substituted benzoic acids, such as 3,4,5-tris(n-alkan-1-yloxy)benzoic acids, can self-assemble into complex supramolecular structures. rsc.orgrsc.orgresearchgate.net These taper-shaped molecules organize into cylindrical architectures that exhibit a columnar hexagonal (Φh) mesophase, a type of liquid crystal phase. rsc.orgrsc.org
The driving force for this self-assembly is a delicate balance of intermolecular forces. rsc.orgrsc.org "Exo-recognition," driven by the shape and hydrophobic character of the bulky benzoate group, and "endo-recognition," arising from dipolar interactions within the core of the assembly, work in concert to form the cylindrical structures. rsc.orgrsc.org These cylinders are composed of a small number of molecules (around four to five) with their flexible octane-diol and oligooxyethylene segments segregated in the inner core and their alkyl tails radiating outwards. rsc.orgrsc.org Such organized systems are of interest for creating nano-scale materials with tailored electronic or ionic conductivity properties. rsc.org
| Compound Type | Self-Assembly Driving Force | Resulting Architecture | Observed Mesophase |
|---|---|---|---|
| Monoesters of octane-1,8-diol with 3,4,5-tris(n-alkan-1-yloxy)benzoic acids | Exo-recognition (molecular shape) and Endo-recognition (dipolar interactions) | Cylindrical Supramolecular Structure | Columnar Hexagonal (Φh) |
Investigation of Driving Forces for Supramolecular Assembly
The self-assembly of benzoic acid and octane-1,8-diol into a supramolecular structure is primarily governed by a combination of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of ordered, functional architectures.
Hydrogen Bonding: The most significant driving force in the assembly of benzoic acid and octane-1,8-diol is hydrogen bonding. rsc.org The carboxylic acid group (-COOH) of benzoic acid is an excellent hydrogen bond donor, while the hydroxyl groups (-OH) of octane-1,8-diol can act as both hydrogen bond donors and acceptors. quora.com This complementarity allows for the formation of robust and predictable hydrogen-bonding patterns.
Several potential hydrogen-bonding motifs can be envisioned:
Acid-Alcohol Heterodimers: The carboxylic acid group of benzoic acid can form a strong hydrogen bond with a hydroxyl group of octane-1,8-diol. This is a classic and well-studied interaction in supramolecular chemistry.
Chain Formation: Given that octane-1,8-diol has two hydroxyl groups at opposite ends of a flexible alkyl chain, it can act as a linker between two benzoic acid molecules, leading to the formation of one-dimensional (1D) chains. rsc.org
Acid-Acid Homodimers: Benzoic acid is well-known to form stable cyclic dimers through hydrogen bonding between two carboxylic acid groups. quora.com The presence of octane-1,8-diol could either compete with or be incorporated into larger networks involving these dimers.
The interplay between these different hydrogen-bonding possibilities will determine the final supramolecular architecture. The stoichiometry of the components and the crystallization conditions would significantly influence which motif is favored.
π-π Stacking: The aromatic rings of benzoic acid molecules can interact through π-π stacking, further stabilizing the supramolecular structure, particularly if the hydrogen bonding arranges the molecules in a favorable orientation.
A comprehensive understanding of these driving forces is essential for controlling the self-assembly process and tailoring the properties of the resulting material.
Table 1: Key Intermolecular Interactions in the Benzoic Acid; Octane-1,8-diol System
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Role in Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Carboxyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Primary driving force, determines the primary structure of the assembly. rsc.org |
| Van der Waals Forces | Alkyl Chain (-C8H16-), Phenyl Ring | Alkyl Chain (-C8H16-), Phenyl Ring | Stabilizes the overall packing of the molecules. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Provides additional stabilization, influences electronic properties. |
Research into Functional Material Development for Specific Industrial Sectors (e.g., coatings, inks)
While the specific compound "this compound" is not widely documented as a functional material, its constituent parts are extensively used in the formulation of coatings and inks. This suggests a strong potential for their combined use, either as a pre-formed supramolecular complex or as individual components that self-assemble in-situ.
Role of Benzoic Acid and its Derivatives:
Benzoic acid and its esters are utilized in the coatings and ink industries for several purposes. vizagchemical.commuscatchemical.com They can act as:
Plasticizers: To increase the flexibility and durability of polymer films. muscatchemical.com
Corrosion Inhibitors: In protective coatings for metals. muscatchemical.com
Precursors for Alkyd Resins: Alkyd resins are a major component of many oil-based paints and coatings, and benzoic acid is used to modify their properties, such as improving gloss and hardness. igpetro.com
Dye and Pigment Stabilizers: To enhance the stability and performance of colorants in inks. vizagchemical.com
Role of Octane-1,8-diol:
Long-chain diols like octane-1,8-diol are important monomers in the synthesis of polyesters and polyurethanes, which are fundamental polymers in the coatings industry. wikipedia.orgacs.org Their inclusion in a polymer backbone can impart:
Flexibility: The long alkyl chain introduces flexibility into the polymer structure. paint.org
Hydrophobicity: The non-polar nature of the octyl chain can enhance water resistance. cardolite.com
Adhesion: The hydroxyl end-groups can react with various substrates or cross-linkers to improve adhesion.
Potential Applications of the Supramolecular Assembly:
The supramolecular assembly of benzoic acid and octane-1,8-diol could lead to the development of functional materials with unique properties for the coatings and inks sector. For instance:
Controlled Release Additives: The non-covalent nature of the assembly could allow for the controlled release of benzoic acid, which could act as a biocide or a corrosion inhibitor within a coating formulation.
Rheology Modifiers: The formation of long, chain-like supramolecular polymers could significantly alter the viscosity and flow properties of inks and coatings, acting as a novel type of rheology modifier.
Self-Healing Coatings: If the supramolecular bonds can be reversibly broken and reformed, a coating incorporating this system could exhibit self-healing properties.
Table 2: Potential Functions of Components in Coatings and Inks
| Component | Potential Function | Relevant Properties |
| Benzoic Acid | Plasticizer, Corrosion Inhibitor, Resin Modifier vizagchemical.commuscatchemical.comigpetro.com | Aromaticity, Carboxylic Acid Reactivity |
| Octane-1,8-diol | Monomer for Polyesters/Polyurethanes, Flexibility Enhancer wikipedia.orgpaint.org | Long Alkyl Chain, Difunctional Hydroxyl Groups |
| This compound Assembly | Rheology Modifier, Controlled Release System, Self-Healing Agent | Supramolecular Polymerization, Reversible Non-Covalent Bonds |
Further research is necessary to fully explore the synthesis, characterization, and performance of materials derived from the "this compound" system. However, the foundational knowledge of its components and the principles of supramolecular chemistry indicate a promising future for its application in advanced materials.
Interactions with Biological Systems: Research Perspectives
Studies on Compound Solubility and Stability in Biological and Bio-mimetic Media
The solubility and stability of a compound in biological environments are critical determinants of its bioavailability and potential activity. Benzoic acid, a precursor to the titular compound, is characterized by its limited solubility in water at room temperature (0.34 g/100 mL at 20°C), though this increases with temperature. guidechem.com Due to this poor water solubility, its more soluble salt forms, such as sodium benzoate (B1203000), are often utilized in aqueous applications. guidechem.comessfeed.com The compound 1,8-octanediol (B150283) dibenzoate, being a diester of a long-chain diol, is predicted to have low aqueous solubility. The other component, octane-1,8-diol, is soluble in ethanol (B145695) but only sparingly soluble in water, further suggesting that its dibenzoate ester would be hydrophobic in nature. chemicalbook.com
The stability of benzoate esters in biological and bio-mimetic media is largely governed by their susceptibility to hydrolysis. Ester groups are prone to cleavage by carboxylesterases, which are abundant in biological matrices like plasma and liver microsomes. This enzymatic degradation is a key consideration in pharmacology, where esters are sometimes intentionally designed into molecules to create "soft drugs" that metabolize into inactive components after exerting their therapeutic effect. The degradation of benzoates is not limited to mammalian systems; various bacterial species possess metabolic pathways to break down these compounds. wikipedia.orgnih.govnih.gov Bacteria can degrade benzoate both aerobically and anaerobically, typically initiating the process by activating benzoate to benzoyl-CoA. nih.govnih.govoup.com
Investigations into Potential Biological Activities of Benzoate Derivatives in in vitro Models
In vitro studies have uncovered a range of biological activities for various benzoate derivatives, highlighting their potential as antimicrobial and antitumor agents. For instance, certain 2-(phenylthio)-ethyl benzoate derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net Research has also shown that sodium benzoate possesses notable in vitro activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA). uwi.edu
The antibacterial efficacy of benzoic acid and its hydroxylated derivatives has been evaluated against pathogenic bacteria such as Escherichia coli. Studies indicate that the antibacterial effect is influenced by the type and position of substituents on the benzoic ring. nih.gov The table below summarizes the minimum inhibitory concentrations (MIC) for selected benzoate derivatives against various microorganisms from different in vitro studies.
| Compound/Derivative | Microorganism | MIC Value | Reference |
|---|---|---|---|
| Sodium Benzoate | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL | uwi.edu |
| Benzoic Acid | Escherichia coli O157 | 1 mg/mL | nih.gov |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1 mg/mL | nih.gov |
| 2-(phenylthio)-ethyl benzoate derivative (2a) | Candida albicans | 1.56 mg/mL | researchgate.net |
| 2-(phenylthio)-ethyl benzoate derivative (2a, 2b, 2d) | Staphylococcus aureus | 3.125 mg/mL | researchgate.net |
Beyond antimicrobial effects, certain benzoate derivatives have been investigated for their cytotoxic activity against cancer cell lines. For example, synthesized 2-(phenylthio)-ethyl benzoate compounds were shown to induce G2-M phase arrest in MCF-7 human carcinoma cells, leading to necrosis. researchgate.net
Mechanism of Action Studies in Biochemical Pathways (e.g., enzyme interactions, antimicrobial mechanisms)
The antimicrobial mechanism of benzoic acid is well-established and highly dependent on pH. wikipedia.org Its efficacy is greatest in acidic conditions (optimal pH 2.5-4.0), where a larger proportion of the compound exists in its undissociated, lipophilic form. guidechem.comjustlonghealth.com This form can readily penetrate the cell membranes of microorganisms like bacteria and fungi. guidechem.comjustlonghealth.com Once inside the more alkaline environment of the cytoplasm, the benzoic acid molecule dissociates, releasing a proton and subsequently acidifying the cell's interior. guidechem.com This process disrupts cellular metabolism by inhibiting the activity of key respiratory enzymes and interfering with the condensation reaction of acetyl-CoA. guidechem.comjustlonghealth.com
At the molecular level, benzoate and its derivatives can interact with and inhibit various enzymes. Benzoic acid itself is known to be an inhibitor of enzymes such as triacylglycerol lipase (B570770). wikipedia.org In bacteria, the degradation of benzoate involves its conversion to benzoyl-CoA, a central intermediate in both anaerobic and aerobic catabolic pathways. nih.govnih.gov This metabolic activation is a critical step that channels the aromatic compound into pathways that ultimately break it down into fundamental metabolites like acetyl-CoA and succinyl-CoA. nih.gov
Research on Biocidal and Preservative Properties in Material Protection
The application of benzoates extends beyond food preservation into the protection and enhancement of industrial materials. Sodium benzoate is utilized as a corrosion inhibitor in products such as coolants for automobile engines. healthline.comatamankimya.com Its preservative properties are also leveraged in a wide array of cosmetics and personal care items, including hair products, toothpaste, baby wipes, and mouthwash, where it prevents the growth of mold, yeast, and bacteria. elchemy.combisleyinternational.comfbcindustries.com
Future Research Directions and Emerging Areas
Development of Sustainable Synthetic Routes and Green Chemistry Approaches
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign methods for synthesizing esters. Green chemistry principles are central to the future production of octane-1,8-diol benzoates, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. colab.wsscispace.com
Future research will likely focus on several key areas:
Renewable Feedstocks : While octane-1,8-diol is traditionally produced via hydrogenation of suberic acid esters wikipedia.orgatamanchemicals.comchemicalbook.com, research is exploring pathways from bio-renewable sources. Similarly, innovative methods for producing benzoic acid, such as solar-driven electrochemical processes from toluene (B28343) rsc.org or selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water mdpi.com, represent a significant move away from conventional, more hazardous oxidation methods.
Eco-Friendly Solvents : A major goal is to replace traditional organic solvents with greener alternatives. Research into solvent-free reactions or the use of benign media like ionic liquids or deep eutectic solvents (DES) is a promising frontier. dergipark.org.trresearchgate.net DES, for instance, can act as both a catalyst and a solvent, are often biodegradable, have low volatility, and can be easily separated and recycled. dergipark.org.tr
Energy-Efficient Methodologies : Techniques like microwave-assisted synthesis have been shown to produce esters with high yields in significantly shorter reaction times, offering a more energy-efficient alternative to conventional heating. mjcce.org.mk
Table 1: Comparison of Conventional and Emerging Green Synthesis Strategies
| Aspect | Conventional Approach | Green Chemistry Approach | Potential Advantage |
|---|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄); Stoichiometric reagents. researchgate.net | Enzymes (e.g., Lipases) researchgate.net, Solid acid catalysts dergipark.org.tr, Deep Eutectic Solvents (DES). dergipark.org.tr | Reusability, high selectivity, mild reaction conditions, reduced corrosion and waste. |
| Solvent | Volatile organic compounds (e.g., Toluene). | Solvent-free conditions, Ionic Liquids, Supercritical fluids (e.g., scCO₂), Water. mdpi.comdergipark.org.tr | Reduced environmental impact, improved safety, easier product separation. |
| Energy Input | Prolonged conventional heating. | Microwave irradiation mjcce.org.mk, Ultrasonic activation. colab.ws | Faster reaction rates, lower energy consumption, improved yields. |
| Feedstock Origin | Petrochemical-based. | Biomass-derived (e.g., from CO₂ and butadiene telomerization products) unimi.it, solar-driven synthesis. rsc.org | Reduced carbon footprint, use of renewable resources. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield in Esterification
The catalyst is paramount in esterification, dictating reaction efficiency, selectivity, and environmental impact. Research is actively pursuing novel catalytic systems that overcome the limitations of traditional catalysts, such as corrosion, difficult separation, and waste generation.
Biocatalysis : Enzymes, particularly lipases, are gaining prominence for their exceptional selectivity under mild conditions. For instance, Thermomyces lanuginosus lipase (B570770) has been used for the selective monoacetylation of 1,n-diols, achieving high conversion and selectivity. researchgate.net Future work could expand this to the selective monobenzoylation of octane-1,8-diol, which is a significant challenge using conventional chemical methods.
Heterogeneous Catalysts : Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and supported metal oxides, offer ease of separation and reusability. dergipark.org.trresearchgate.net Research aims to design more robust and active solid catalysts that resist deactivation and provide high yields.
Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) : These compounds can function as dual solvent-catalysts. A DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity for the esterification of benzoic acid with various alcohols, achieving conversions up to 88.3%. dergipark.org.tr The tunability of their properties allows for the design of task-specific catalysts. dergipark.org.tr
Organometallic Catalysts : Tin(II) compounds and titanium-based catalysts are effective for high-temperature esterification and can produce high-purity esters. google.comgoogle.com Future investigations may focus on developing catalysts that are active at lower temperatures and are more easily removed from the final product to meet stringent purity requirements, especially for applications in cosmetics and polymers. google.com
Table 2: Research Findings on Catalytic Systems for Benzoic Acid Esterification
| Catalyst System | Alcohol(s) Studied | Key Findings / Conditions | Reported Conversion/Yield | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol (B145695), Butanol, Hexanol | Acts as both solvent and catalyst; reaction at 75°C. Outperformed ionic liquid and Amberlyst 15. | 88.3% (Ethanol), 87.8% (Butanol) | dergipark.org.tr |
| Tin(II) Compounds | C7 to C13 alcohols | High-temperature process (160-250°C) yielding high-purity esters (>99.7%). | Not specified, focus on purity. | google.com |
| Thermomyces lanuginosus Lipase (TLL) | 1,8-diol (with vinyl acetate) | Selective monoacetylation in organic solvents (toluene, diisopropyl ether). | 60% yield of monoacetate at 90% diol conversion. | researchgate.net |
| Selenium-containing catalyst | (Synthesis of Benzoic Acid) | Oxidation of benzaldehyde (B42025) with H₂O₂ in water at room temperature. Catalyst and medium are recyclable. | Quantitative conversion. | mdpi.com |
| Titanium/Tin Compounds | Polyhydric alcohols (C2-C10) | Step-wise temperature increase up to 240-250°C in an aromatic solvent. | Not specified, patent application. | google.com |
Advanced Material Design Incorporating Benzoic Acid;Octane-1,8-diol Esters for Tailored Properties
The unique structure of octane-1,8-diol benzoates, combining a flexible eight-carbon aliphatic chain with rigid aromatic rings, makes them valuable building blocks for advanced polymers. wikipedia.orgsarchemlabs.com Octane-1,8-diol is already used as a monomer to synthesize polyesters and polyurethanes. chemeurope.com Incorporating it as a dibenzoate ester allows for precise tuning of material properties.
Future research in material design is expected to explore:
Biodegradable Elastomers : Citrate-based polymers like poly(octanediol-co-citrate) (POC) are promising for soft tissue engineering due to their biocompatibility and biodegradability. wikipedia.org By substituting or copolymerizing with benzoic acid derivatives, researchers could create novel polyester (B1180765) networks with modified mechanical strength, degradation rates, and thermal properties.
High-Performance Polymers : The long hydrocarbon chain of octane-1,8-diol imparts flexibility and can lower the glass transition temperature in polyurethanes, while the benzoate (B1203000) groups can enhance thermal stability and hardness. sarchemlabs.com This balance is ideal for creating materials like advanced coatings, adhesives, and flexible plastics. chemimpex.com
Phase-Changing Materials (PCMs) : 1,8-Octanediol (B150283) itself is considered a reference material for moderate-temperature PCMs due to its low melting point and high purity. wikipedia.org Esterification to form benzoates could be used to adjust the melting point and latent heat storage capacity, designing new PCMs for thermal energy storage applications.
Elucidation of Complex Structure-Activity Relationships through Integrated Experimental and Computational Studies
Understanding the precise link between the molecular structure of octane-1,8-diol benzoates and their macroscopic properties is critical for rational material design. A synergistic approach combining experimental synthesis and characterization with computational modeling is a powerful strategy for achieving this.
Emerging research directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR approaches, which correlate molecular descriptors with physical or biological properties, can be used to predict the characteristics of new, unsynthesized ester derivatives. paint.org This could accelerate the discovery of esters with desired properties, such as specific melting points, solubility, or even antimicrobial activity.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational behavior of the flexible octyl chain and how it influences the packing of polymer chains. This is crucial for understanding mechanical properties like elasticity and tensile strength.
Crystallographic and Spectroscopic Analysis : Detailed analysis of crystal structures, such as that performed on related dibenzoate compounds researchgate.net, reveals how molecules arrange in the solid state, which governs bulk properties. Integrating this data with computational models provides a complete picture of the structure-property landscape. For example, the crystal structure of a similar compound, diethyl 4,4′-[octane-1,8-diylbis(oxy)]dibenzoate, shows the central octyl chain in an extended, linear conformation. researchgate.net Such studies on octane-1,8-diol dibenzoate would clarify how the aromatic and aliphatic segments interact and pack.
Multi-functional Material Development with Octane-1,8-diol Benzoates
A key trend in material science is the development of materials that perform multiple roles simultaneously. Octane-1,8-diol benzoates are prime candidates for such multi-functional systems, leveraging the inherent properties of their constituent parts.
Future research is anticipated in:
Antimicrobial Polymers and Plasticizers : Both 1,2-diols and benzoates are known for their antimicrobial properties and are used as preservatives in cosmetics and other formulations. researchgate.netgoogle.com Research into whether this activity is retained or enhanced in the esterified form, octane-1,8-diol dibenzoate, could lead to the development of self-preserving polymer systems or antimicrobial plasticizers, reducing the need for additive preservative compounds.
Active Cosmetic Ingredients : 1,8-Octanediol is used in cosmetics as an emollient and humectant (moisturizer). chemeurope.comchemimpex.com The corresponding benzoate esters could be designed as multi-functional cosmetic ingredients that provide emollience, viscosity regulation, and a preservative action.
Drug Delivery Matrices : Biodegradable polyesters based on diols like octane-1,8-diol are being investigated for controlled drug release. chemsrc.com The aromatic benzoate moieties could be used to modulate the polymer's hydrophobicity and its interaction with specific drug molecules, allowing for the design of sophisticated drug delivery systems with tailored release profiles.
Q & A
Basic Question: What are the established laboratory methods for synthesizing benzoic acid from benzene derivatives, and what critical parameters must be controlled?
Answer:
Benzoic acid is commonly synthesized via two primary routes:
- Oxidation of toluene : Using vanadium(V) oxychloride (VOCl₃) in dry acetone under an oxygen atmosphere. Critical parameters include maintaining anhydrous conditions, precise catalyst loading (1 mol% relative to substrate), and controlled oxygen flow to prevent over-oxidation to undesired byproducts .
- Grignard reagent pathway : Bromobenzene is converted to phenylmagnesium bromide, reacted with CO₂, and acidified. Key factors include reagent purity, strict anhydrous conditions during Grignard formation, and controlled CO₂ bubbling to optimize carboxylation efficiency .
Advanced Question: How can researchers resolve contradictory solubility data for benzoic acid in methanol-water binary systems?
Answer:
Discrepancies often arise from variations in temperature, ionic strength, or measurement techniques. A systematic approach includes:
- Standardized conductometric analysis : Conductivity measurements at 25°C with controlled ionic strength (e.g., NaCl addition) to normalize solvent interactions .
- HPLC validation : Quantifying dissolved benzoic acid using reversed-phase chromatography (e.g., C18 columns) with UV detection at 254 nm .
- Thermodynamic modeling : Incorporating Henry's Law constants and activity coefficients derived from vapor pressure data to refine solubility predictions .
Basic Question: What analytical techniques are recommended for assessing the purity of octane-1,8-diol in synthetic applications?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities (e.g., residual alkanes or esters) with a DB-5MS column and helium carrier gas .
- ¹H NMR spectroscopy : Verifies structural integrity by identifying characteristic peaks for hydroxyl (-OH, δ 1.4–1.6 ppm) and methylene (-CH₂-, δ 3.6 ppm) groups .
- Size-exclusion chromatography (SEC) : Evaluates molecular weight distribution in enzymatic polymerization applications, using THF as the mobile phase and polystyrene standards for calibration .
Advanced Question: What mechanistic insights guide the optimization of vanadium-catalyzed benzoin oxidation to benzil?
Answer:
The reaction proceeds via a radical mechanism initiated by VOCl₃, with oxygen acting as the terminal oxidizer. Key optimization strategies include:
- Catalyst loading : 1 mol% VOCl₃ relative to benzoin minimizes side reactions while maintaining catalytic turnover .
- Solvent selection : Anhydrous acetone prevents catalyst hydrolysis, and oxygen balloon systems ensure consistent O₂ partial pressure for radical propagation .
- In situ monitoring : Real-time IR spectroscopy tracks carbonyl group formation (C=O stretch at ~1700 cm⁻¹) to assess reaction progress and adjust parameters dynamically .
Basic Question: How is octane-1,8-diol utilized as a precursor in modified fatty acid synthesis?
Answer:
Its symmetrical diol structure enables stepwise functionalization:
Selective silylation : Protecting one hydroxyl group with TBDMSCl allows oxidation of the free -OH to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) .
Grignard addition : Hexylmagnesium bromide extends the carbon chain, forming a secondary alcohol intermediate .
Deprotection and oxidation : Removal of the silyl group (TBAF) followed by PDC oxidation yields keto-modified myristic acids. Reaction efficiency depends on silylating agent choice and oxidation conditions .
Advanced Question: What methodologies validate the thermochemical stability of benzoic acid under high-temperature conditions?
Answer:
- Adiabatic calorimetry : Measures heat capacity and phase transitions up to 530 K using a Calvet microcalorimeter, critical for identifying decomposition thresholds .
- Knudsen effusion : Determines vapor pressure curves to calculate sublimation enthalpies (ΔHsub ≈ 99 kJ/mol at 298 K) .
- Differential scanning calorimetry (DSC) : Detects exothermic decomposition events above 400°C, essential for industrial process safety .
Basic Question: How does the pKa of benzoic acid compare to other carboxylic acids, and what experimental methods determine this value?
Answer:
Benzoic acid (pKa ≈ 4.2) is stronger than acetic acid (pKa ≈ 4.76) due to electron-withdrawing effects of the benzene ring. Methods for determination include:
- Potentiometric titration : Using NaOH in aqueous ethanol and a glass electrode to track pH changes .
- UV-Vis spectroscopy : Monitoring deprotonation via shifts in absorbance maxima (e.g., 225 nm for the protonated form) .
Advanced Question: What strategies improve the yield of levoglucosan-based polyesters using octane-1,8-diol as a monomer?
Answer:
- Enzyme selection : Immobilized Candida antarctica lipase B (CAL-B) enhances esterification efficiency in non-aqueous media .
- Solvent optimization : Anhydrous toluene minimizes hydrolysis side reactions during enzymatic polymerization .
- Monomer ratio tuning : A 1:1 molar ratio of levoglucosan to octane-1,8-diol maximizes ester bond formation, as confirmed by ¹³C NMR end-group analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
